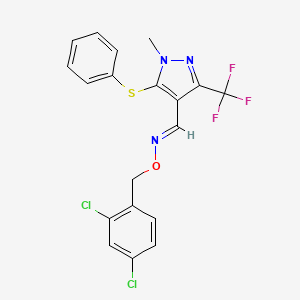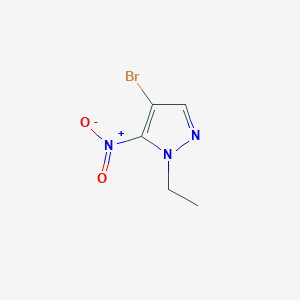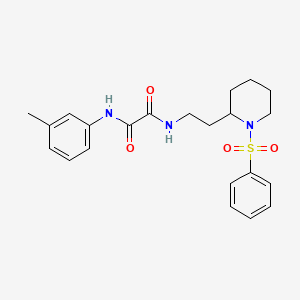
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide” is an organic compound containing a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with an ethyl group at the 3rd position, a methoxy group at the 4th position, and a methyl group at the 7th position. The benzothiazole is also connected to a propanamide group via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothiazole ring, with the various substituents attached at the specified positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of the different functional groups present in the molecule. For example, the amide group might undergo hydrolysis, and the benzothiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the amide group might increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Psychotropic and Anti-inflammatory Activities : A study synthesized N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some exhibited antimicrobial actions. The research aimed to correlate these biological activities with structural and physicochemical characteristics of the compounds (Zablotskaya et al., 2013).
Material Science and Photodynamic Therapy
- Photodynamic Therapy (PDT) : Research into zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated their usefulness in PDT. These compounds exhibited high singlet oxygen quantum yields, making them potent Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Chemical Synthesis
- β-Lithiations and Synthesis of β-Substituted-α,β-Unsaturated Amides : A study on N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide revealed insights into β-lithiations leading to the synthesis of β-substituted-α,β-unsaturated amides, showcasing the versatility of benzothiazole derivatives in complex chemical syntheses (Katritzky et al., 1993).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Anticancer Properties : Novel thiazole derivatives were synthesized, including N-[4-(substituted aryl)thiazol-2-yl]propanamide variants, and evaluated for their antimicrobial and cytotoxic activities. Certain derivatives showed high antibacterial activity, anticandidal effects, and selective cytotoxicity against leukemia and fibroblast cells, demonstrating the potential therapeutic applications of these compounds in treating infections and cancer (Dawbaa et al., 2021).
Luminescent Properties
- White Light Emission : Benzothiazole derivatives were studied for their luminescent properties, particularly in applications for white light emission. By doping these compounds into a polymer matrix, researchers achieved saturated white-light emission, highlighting their potential use in light-emitting devices and materials science (Lu et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-11(17)15-14-16(6-2)12-10(18-4)8-7-9(3)13(12)19-14/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINASQCADYRURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2873412.png)
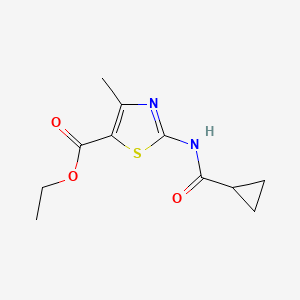
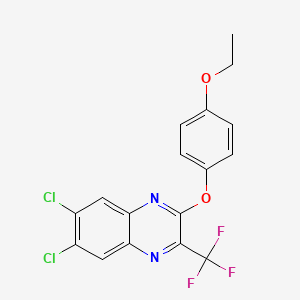

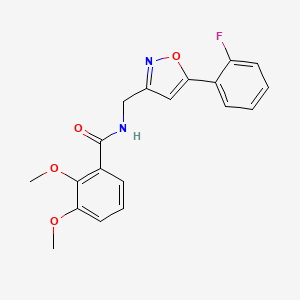
![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)
![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)
![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
